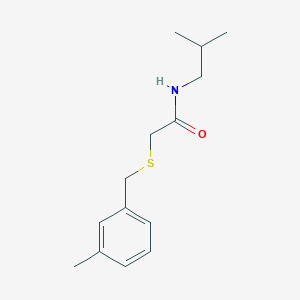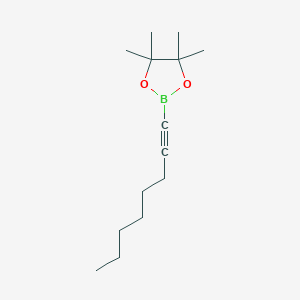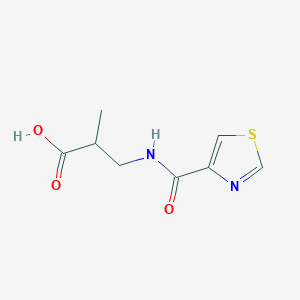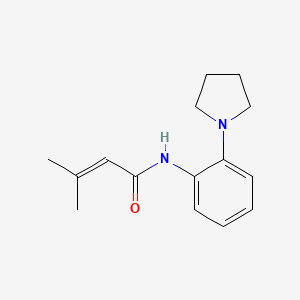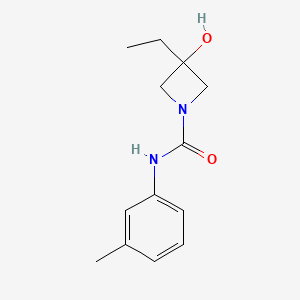
3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide is a compound belonging to the azetidine class of heterocyclic compounds Azetidines are four-membered nitrogen-containing rings that exhibit significant ring strain, making them highly reactive and valuable in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including the [2+2] cycloaddition of imines and alkenes (aza Paternò–Büchi reaction). This reaction is often carried out under photochemical conditions to form the azetidine ring efficiently.
Functionalization: The introduction of the ethyl and hydroxy groups at the 3-position can be achieved through nucleophilic substitution reactions. Common reagents include ethyl halides and hydroxylating agents.
Amidation: The final step involves the formation of the carboxamide group by reacting the azetidine derivative with an appropriate amine, such as m-toluidine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) in an appropriate solvent.
Reduction: LiAlH4 in dry ether or THF (Tetrahydrofuran).
Substitution: Alkyl halides or aryl halides in the presence of a base such as NaH (Sodium hydride).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various alkyl or aryl derivatives.
科学研究应用
3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals targeting various diseases.
Polymer Science: The compound can be used in the synthesis of polymers with unique properties, such as enhanced mechanical strength and thermal stability.
Material Science: The compound is used in the development of advanced materials, such as coatings and adhesives, due to its reactive nature and ability to form stable bonds.
作用机制
The mechanism of action of 3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target, leading to therapeutic effects.
Polymer Science: In polymerization reactions, the azetidine ring can undergo ring-opening polymerization, leading to the formation of polyamines with unique properties.
相似化合物的比较
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring amino acid analog with applications in medicinal chemistry.
3-Methyl-3-hydroxyazetidine-1-carboxamide: A similar compound with a methyl group instead of an ethyl group, used in similar applications.
N-(m-tolyl)azetidine-1-carboxamide: Lacks the hydroxy and ethyl groups, used as an intermediate in organic synthesis.
Uniqueness
3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide is unique due to the presence of both the ethyl and hydroxy groups at the 3-position, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these functional groups are essential.
属性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
3-ethyl-3-hydroxy-N-(3-methylphenyl)azetidine-1-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-3-13(17)8-15(9-13)12(16)14-11-6-4-5-10(2)7-11/h4-7,17H,3,8-9H2,1-2H3,(H,14,16) |
InChI 键 |
KQGOEWRTLLIUQG-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CN(C1)C(=O)NC2=CC=CC(=C2)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


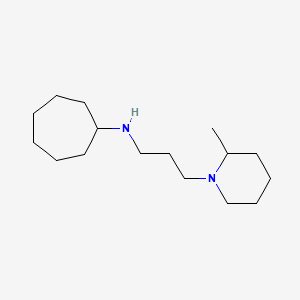
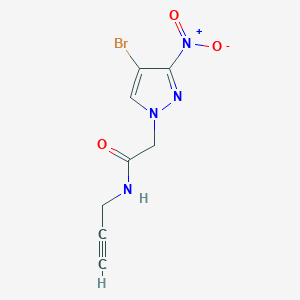
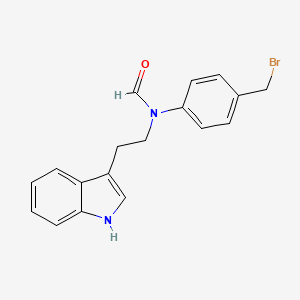
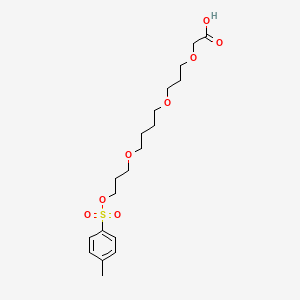
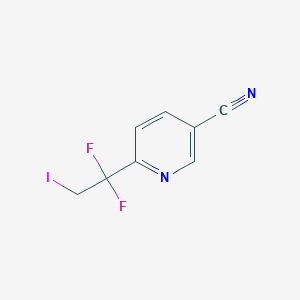
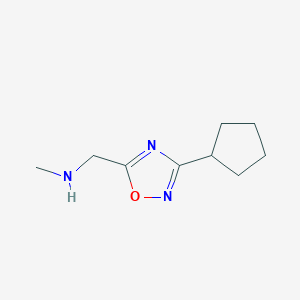
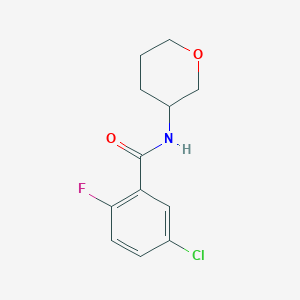
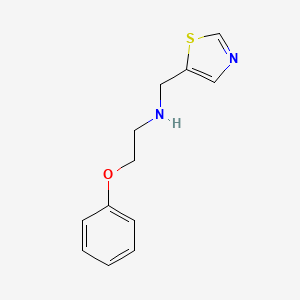
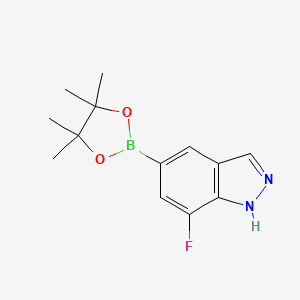
![1-Bromoimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B14906238.png)
